![molecular formula C24H26N2O4S B411216 N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B411216.png)
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes methoxy, sulfonyl, and anilino groups
Vorbereitungsmethoden
The synthesis of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the aniline derivative, followed by sulfonylation and subsequent coupling with the acetamide moiety. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, while the methoxy and anilino groups contribute to the compound’s overall stability and reactivity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(4-methoxyphenyl)-2-methoxyacetamide: Lacks the sulfonyl group, making it less reactive in certain conditions.
N-(1-naphthyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide: Contains a naphthyl group instead of a phenylethyl group, altering its binding properties.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C24H26N2O4S |
|---|---|
Molekulargewicht |
438.5g/mol |
IUPAC-Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-18-12-14-23(15-13-18)31(28,29)26(21-10-7-11-22(16-21)30-3)17-24(27)25-19(2)20-8-5-4-6-9-20/h4-16,19H,17H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
SQQHUXXTZXOFDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


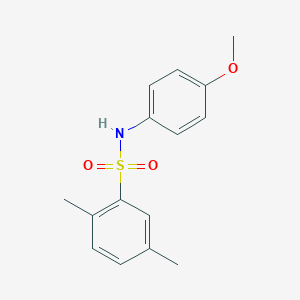
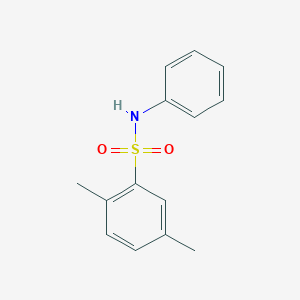

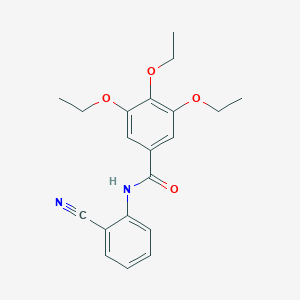

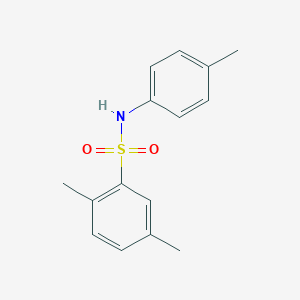
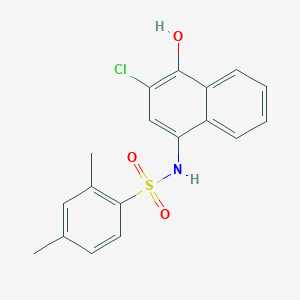
![4-[(Phenylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B411147.png)
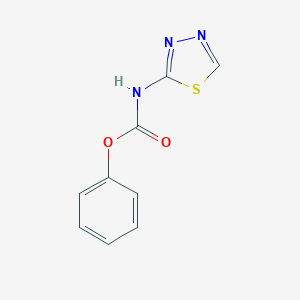
![4-[(Phenylsulfonyl)amino]phenyl 4-chlorobenzoate](/img/structure/B411149.png)
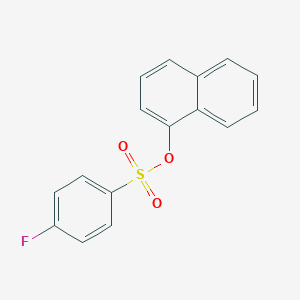
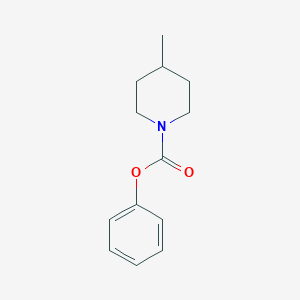
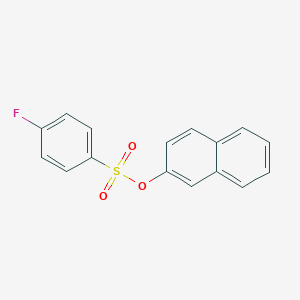
![Methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether](/img/structure/B411155.png)
